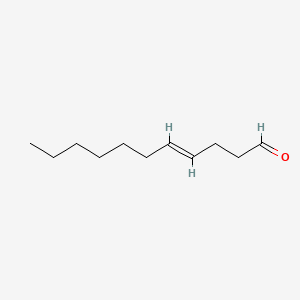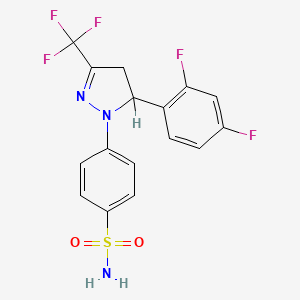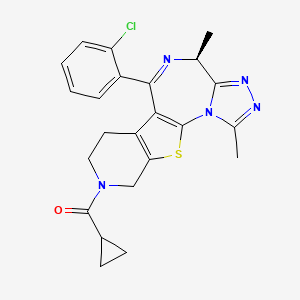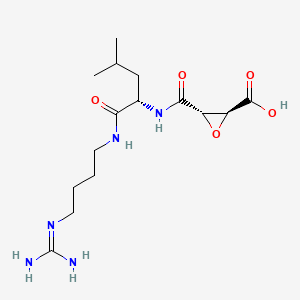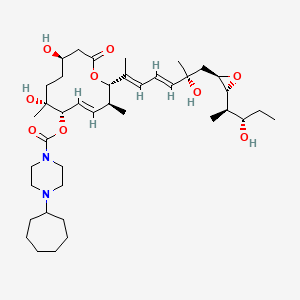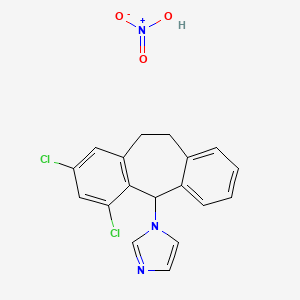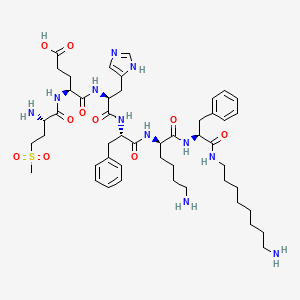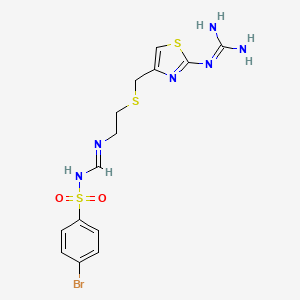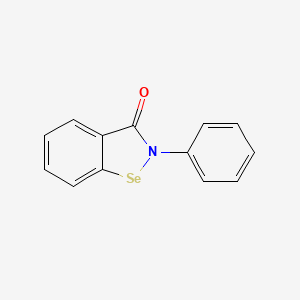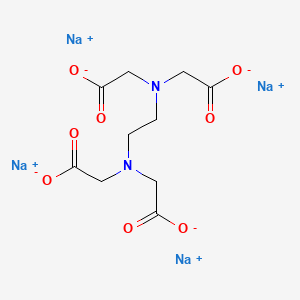
エデト酸ナトリウム
概要
説明
Edetate Sodium, also known as Sodium edetate or EDTA sodium, is a chelating agent that sequesters a variety of polyvalent cations such as CALCIUM . It is used in pharmaceutical manufacturing and as a food additive . It has the molecular formula C10H12N2O8Na4 .
Synthesis Analysis
Edetate Sodium is synthesized on an industrial scale from ethylenediamine, formaldehyde, and a source of cyanide such as HCN or NaCN . The sodium salt of EDTA forms first in both processes .Molecular Structure Analysis
The molecular composition of Edetate Sodium consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . The IUPAC name for Edetate Sodium is tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate .Chemical Reactions Analysis
Edetate Sodium forms chelates with divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .Physical And Chemical Properties Analysis
Edetate Sodium is a white solid that is highly soluble in water . It has a molecular weight of 380.17 g/mol . The stability of the metal—edetate complex is dependent on the metal ion involved and the pH .科学的研究の応用
認定単一元素水性標準溶液の品質管理ツール
エデト酸ナトリウムはEDTAとしても知られており、認定単一元素水性標準溶液の品質管理ツールとして使用されます . キレート滴定法によるEDTA滴定が、水性単一元素標準溶液中の分析物の名目濃度を決定する能力について調査されました . 約40種類の分析物を対象とした結果から、EDTA滴定は、この目的のために効果的に使用できることが示されています .
ポリソルベート分解およびモノクローナル抗体酸化安定剤
エデト酸二ナトリウムは、ポリソルベート分解およびモノクローナル抗体酸化に対する安定剤として作用することが明らかになっています . エデト酸二ナトリウムは、製剤中のカルシウムをキレート化することで、リパーゼの活性を低下させ、mAbの酸化とPS80の損失を抑制する効果があるとされています .
高カルシウム血症およびジギタリス中毒の緊急治療
作用機序
Target of Action
Edetate sodium, also known as disodium EDTA, is a polyvalent ion chelator . Its primary targets are divalent and trivalent metal ions, such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .
Mode of Action
Edetate sodium forms chelates with its targets, effectively binding the metal ions and reducing their concentrations in the blood . This interaction results in the mobilization of these ions from various body stores, which are then excreted in the urine .
Biochemical Pathways
The chelation of calcium ions by edetate sodium can affect various biochemical pathways. For instance, calcium is a key player in signal transduction pathways and is essential for muscle contraction, including heart muscle . By reducing calcium levels, edetate sodium can influence these pathways and their downstream effects.
Pharmacokinetics
Edetate sodium exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . These ADME (Absorption, Distribution, Metabolism, Excretion) properties impact the bioavailability of the compound, with the majority of the administered dose being excreted in the urine within 24 hours .
Result of Action
The primary result of edetate sodium’s action is the reduction of blood concentrations of targeted metal ions . This can lead to a lowering of serum calcium levels during intravenous infusion, exerting a negative inotropic effect on the heart . It’s important to note that rapid intravenous infusion or attainment of high serum concentration of edetate sodium may cause a precipitous drop in the serum calcium level and may result in fatality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of edetate sodium. For instance, the presence of other chelating agents or substances that bind metal ions can affect the efficacy of edetate sodium. Additionally, the pH of the environment can influence the stability of the compound . It’s also worth noting that edetate sodium is used in various industries, including textiles and paper, where it binds metal ions in aqueous solutions to prevent them from modifying colors of dyed products .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Edetate Sodium has a significant role in biochemical reactions due to its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . This chelation process forms stable, water-soluble complexes, which are then excreted in the urine, reducing the concentrations of these ions in the blood .
Cellular Effects
Edetate Sodium influences cell function by reducing blood concentrations of calcium or digitalis . It is used in emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias . It is also used to lower dangerously high blood levels of calcium .
Molecular Mechanism
The molecular mechanism of Edetate Sodium involves the chelation of divalent and trivalent ions . By binding to these ions, it forms a chelate that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .
Temporal Effects in Laboratory Settings
Edetate Sodium is known for its stability and long duration of action . It is also known to be hygroscopic and unstable when exposed to moisture
Dosage Effects in Animal Models
In larger doses, Edetate Sodium can cause calcium depletion (hypocalcemia), especially when used over an extended period of time .
Metabolic Pathways
Edetate Sodium is almost completely unmetabolized in vivo . After administration, it is excreted in the urine, reducing concentrations of divalent and trivalent ions in the blood .
Transport and Distribution
Edetate Sodium distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of Edetate Sodium .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Edetate sodium can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Ethylenediamine (H2NCH2CH2NH2)", "Chloroacetic acid (ClCH2COOH)", "Sodium chloride (NaCl)", "Sodium bicarbonate (NaHCO3)", "Deionized water (H2O)" ], "Reaction": [ "Step 1: Sodium hydroxide is dissolved in deionized water to form a sodium hydroxide solution.", "Step 2: Ethylenediamine is added to the sodium hydroxide solution, and the mixture is stirred until the ethylenediamine has dissolved.", "Step 3: Chloroacetic acid is slowly added to the mixture, and the reaction is allowed to proceed for several hours.", "Step 4: Sodium chloride is added to the mixture, and the resulting solution is heated to 60-70°C for several hours.", "Step 5: The solution is cooled and filtered to remove any solid impurities.", "Step 6: Sodium bicarbonate is added to the solution to adjust the pH to around 7.5-8.5.", "Step 7: The solution is filtered again to remove any remaining impurities.", "Step 8: The resulting solution is concentrated and dried to yield Edetate sodium as a white crystalline powder." ] } | |
CAS番号 |
64-02-8 |
分子式 |
C10H16N2NaO8 |
分子量 |
315.23 g/mol |
IUPAC名 |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChIキー |
KHJWSKNOMFJTDN-UHFFFAOYSA-N |
不純物 |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
外観 |
Solid powder |
Color/Form |
White powder |
密度 |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
melting_point |
300 °C (decomposes) |
その他のCAS番号 |
64-02-8 67401-50-7 8013-51-2 |
物理的記述 |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
7379-28-4 17421-79-3 |
賞味期限 |
>3 years if stored properly |
溶解性 |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tetrine; Trilon B; Edetate Sodium |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

